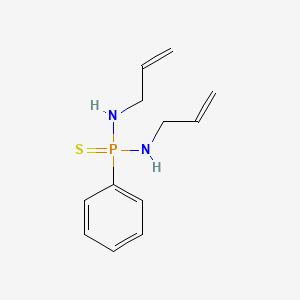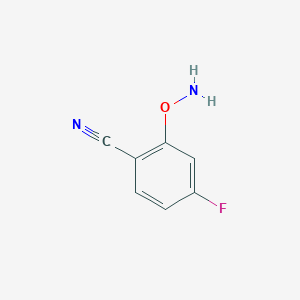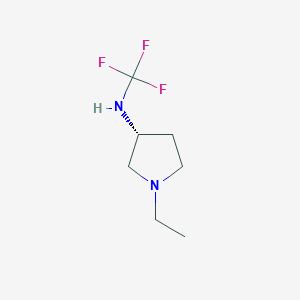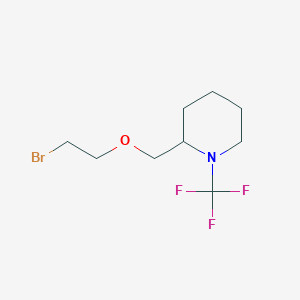
N,N'-Diallyl-P-phenylphosphonothioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diallyl-P-phenylphosphonothioic diamide is a chemical compound with the molecular formula C₁₂H₁₇N₂PS. It is also known as phenylbis(allylamino)phosphine sulfide. This compound is characterized by its unique structure, which includes a phenyl group, two allyl groups, and a phosphonothioic diamide moiety. It has a molecular weight of 252.32 g/mol and a boiling point of approximately 345.9°C at 760 mmHg .
Méthodes De Préparation
The synthesis of N,N’-Diallyl-P-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(S)Cl}_2 + 2 \text{H}_2\text{NCH}_2\text{CH=CH}_2 \rightarrow \text{PhP(S)(NHCH}_2\text{CH=CH}_2)_2 + 2 \text{HCl} ]
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
N,N’-Diallyl-P-phenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic diamide oxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N,N’-Diallyl-P-phenylphosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used as an additive in polymers to enhance properties such as fire retardancy and crystallization rate
Mécanisme D'action
The mechanism of action of N,N’-Diallyl-P-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The phosphonothioic group is known to participate in redox reactions, which can influence cellular processes and pathways .
Comparaison Avec Des Composés Similaires
N,N’-Diallyl-P-phenylphosphonothioic diamide can be compared with similar compounds such as:
- Dimethyl(pentafluorophenyl)phosphine sulfide
- Diphenyl(cyclohexylamino)phosphine sulfide
- Diphenyl(amino)phosphine sulfide
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of allyl and phenyl groups in N,N’-Diallyl-P-phenylphosphonothioic diamide contributes to its distinct chemical and physical properties .
Propriétés
Numéro CAS |
20491-21-8 |
|---|---|
Formule moléculaire |
C12H17N2PS |
Poids moléculaire |
252.32 g/mol |
Nom IUPAC |
N-[phenyl-(prop-2-enylamino)phosphinothioyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,13,14,16) |
Clé InChI |
ZIDKSHYZVSCZIT-UHFFFAOYSA-N |
SMILES canonique |
C=CCNP(=S)(C1=CC=CC=C1)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)












